N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
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Overview
Description
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of α,β-unsaturated aldehydes with hydrazine, followed by subsequent reactions to introduce the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The compound may act on specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with a five-membered ring containing two adjacent nitrogen atoms.
Imidazole: Similar to pyrazole but with non-adjacent nitrogen atoms.
Isoxazole: An analogue with the nitrogen atom replaced by oxygen.
Uniqueness
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is unique due to the presence of both the pyrazole and piperidine rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-11-9-4-3-5-14(7-9)10-6-12-13(2)8-10/h6,8-9,11H,3-5,7H2,1-2H3 |
InChI Key |
CAHRKIJLCBYMRX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C2=CN(N=C2)C |
Origin of Product |
United States |
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